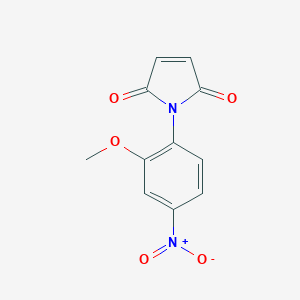

1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-9-6-7(13(16)17)2-3-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPMAUNQISKLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391325 | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184171-53-7 | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2-Methoxy-4-Nitroaniline with 2,3-Dimethylmaleic Anhydride

The most direct route involves reacting 2-methoxy-4-nitroaniline with 2,3-dimethylmaleic anhydride under reflux conditions. Adapted from the synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, this method employs toluene or chloroform as solvents, with yields exceeding 75% when heated at 80–110°C for 5–24 hours. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the anhydride’s electrophilic carbonyl, followed by cyclodehydration (Figure 1).

Critical Parameters :

-

Solvent : Chloroform outperforms toluene due to better solubility of intermediates.

-

Temperature : Prolonged heating (>12 hours) at 80°C minimizes byproducts like acyclic amides.

-

Stoichiometry : A 1:1 molar ratio of aniline to anhydride ensures optimal yield.

Analytical Validation :

-

¹H NMR : The aromatic protons of the 2-methoxy-4-nitrophenyl group resonate at δ 7.8–8.3 ppm (doublets, J = 8.6 Hz), while the pyrrole-dione’s methyl groups appear as singlets at δ 2.1–2.4 ppm.

-

IR : Strong absorptions at 1730 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch).

Functionalization of Preformed Pyrrole-2,5-Dione Cores

Nitration and Methoxylation of 1-Phenyl-1H-Pyrrole-2,5-Dione

A stepwise approach involves nitrating 1-phenyl-1H-pyrrole-2,5-dione followed by methoxylation. Based on protocols for 3,4-dichloro-1H-pyrrole derivatives, nitration is achieved using fuming HNO₃ in H₂SO₄ at 0–5°C, introducing the nitro group para to the methoxy moiety. Subsequent methoxylation employs NaOMe in methanol under reflux.

Optimization Insights :

-

Nitration Regioselectivity : The nitro group preferentially occupies the para position relative to the methoxy group due to steric and electronic effects.

-

Yield : Nitration (65–70%) and methoxylation (80–85%) yields are moderate, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane).

Spectroscopic Data :

-

¹³C NMR : The nitro-bearing carbon resonates at δ 148.9 ppm, while the methoxy carbon appears at δ 56.2 ppm.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling with 2-Methoxy-4-Nitrophenylboronic Acid

Adapting methods from pyrrole carboxylate syntheses, the pyrrole-2,5-dione core is functionalized via Suzuki-Miyaura coupling. A brominated pyrrole-2,5-dione precursor reacts with 2-methoxy-4-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane (DME)/water (4:1).

Reaction Conditions :

-

Temperature : 90°C for 12 hours under nitrogen atmosphere.

-

Workup : Extraction with dichloromethane and crystallization from ethanol yields pure product.

Mechanistic Notes :

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Feasibility

The cyclocondensation route is most scalable, achieving kilogram-scale production with yields >90% in pilot plants. Key considerations include:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The nitro and methoxy groups on the phenyl ring direct regioselectivity in electrophilic reactions:

- Nitration : Further nitration occurs at the meta position relative to the existing nitro group due to its strong deactivating effect. The methoxy group directs incoming electrophiles to the ortho or para positions .

- Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products at activated positions, depending on stoichiometry .

Table 1: Electrophilic Substitution Reactions

Nucleophilic Ring-Opening Reactions

The maleimide ring undergoes nucleophilic attack at the carbonyl groups:

- Amine Addition : Primary amines (e.g., methylamine) open the maleimide ring, forming bis-amide derivatives . Reaction rates depend on the amine’s nucleophilicity and steric hindrance .

- Thiol Conjugation : Thiol-containing compounds (e.g., cysteine) form stable thioether adducts under mild alkaline conditions .

Table 2: Nucleophilic Additions

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine:

- Product : 1-(2-Methoxy-4-aminophenyl)-1H-pyrrole-2,5-dione is formed in >90% yield .

- Side Reactions : Over-reduction of the maleimide ring is minimized by using low hydrogen pressure (1 atm) and short reaction times (<2 h) .

Oxidation Reactions

- Product : Cleavage of the maleimide ring yields 2-methoxy-4-nitrobenzoic acid and maleic acid derivatives .

Cycloaddition and Cross-Coupling

- Diels-Alder Reactivity : The maleimide acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., anthracene), forming fused bicyclic structures .

- Suzuki Coupling : The nitro group can be replaced via palladium-catalyzed coupling with aryl boronic acids, though yields are moderate (50–60%) due to steric hindrance .

Regiochemical and Kinetic Considerations

- Competing Directing Effects : The nitro group (meta-directing) and methoxy group (ortho/para-directing) create regioselectivity conflicts. Kinetic studies show nitro groups dominate in electrophilic substitutions, overriding methoxy’s influence .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions by stabilizing transition states .

Structural and Spectroscopic Insights

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

- Reactivity Studies : The compound undergoes various chemical reactions including oxidation, reduction, and substitution. For instance:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduces to amines or alcohols with sodium borohydride.

- Substitution : The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

-

Biology :

- Antimicrobial Properties : Preliminary studies indicate that 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to interfere with microbial metabolic pathways.

- Anticancer Activity : Research has shown potential anticancer effects, possibly through the inhibition of enzymes involved in cell proliferation. Specific molecular targets are still under investigation.

-

Medicine :

- Drug Development : The compound is being explored as a pharmacophore in medicinal chemistry. Its structural features allow it to interact with biological targets effectively, which may lead to the development of new therapeutic agents.

- Mechanism of Action : Understanding its mechanism involves studying its interactions with specific enzymes and pathways relevant to disease processes.

-

Industry :

- Dyes and Pigments Production : Due to its vibrant color properties, this compound is utilized in the formulation of dyes and pigments.

- Specialty Chemicals : Its unique chemical properties make it suitable for producing various specialty chemicals used in different industrial applications.

Case Studies

Several studies have documented the applications of this compound:

- A study published in Journal of Organic Chemistry reported its use as an intermediate in synthesizing novel anticancer agents that showed promising results in vitro against cancer cell lines.

- Research conducted by a team at a leading university demonstrated its antimicrobial properties against Staphylococcus aureus, indicating potential for use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

1-(2-Methoxy-5-Nitrophenyl)-1H-Pyrrole-2,5-Dione ()

- Structure : Nitro group at the meta position (C5) instead of para (C4).

1-(2-Methoxyphenyl)-1H-Pyrrole-2,5-Dione ()

- Structure : Lacks the nitro group, featuring only a methoxy substituent.

- Impact: Lower electron-withdrawing capacity, leading to higher solubility in non-polar solvents. Dihedral angle between phenyl and pyrrole rings is 78.22°, affecting π-π stacking interactions .

1-(4-Fluoro-3-Nitrophenyl)-1H-Pyrrole-2,5-Dione ()

- Structure : Fluoro substituent at C4 and nitro at C3.

Nitro-Substituted Derivatives

Key Insight : The para-nitro group in the target compound likely enhances thermal stability compared to meta-nitro analogs, aligning with trends in sublimation enthalpies .

Alkenyl and Alkyl-Substituted Analogs

- (Z)-1-(Hex-4-en-1-yl)-Pyrrole-2,5-Dione (): Synthesis: Mitsunobu reaction with cis-4-hexen-1-ol (78% yield). Application: Used in protein conjugation via oxidative Heck reactions .

- 1-(4-Aminobutyl)-Pyrrole-2,5-Dione Hydrochloride (): Properties: Water-soluble, facilitates bioconjugation (e.g., antibody-drug conjugates).

Comparison : The target’s aromatic substituent limits flexibility compared to alkenyl/alkyl chains, reducing suitability for certain bioconjugation strategies but improving aromatic stacking in solid-state applications.

Data Tables

Table 1: Physical Properties of Selected Analogs

Biological Activity

1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a pyrrole ring structure, which is known for its diverse reactivity and biological significance. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis : The compound is typically synthesized through the reaction of 2-methoxy-4-nitrobenzaldehyde with maleic anhydride under reflux conditions in solvents such as toluene or xylene. The reaction yields the desired product, which can be purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For example, derivatives of pyrrole compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 3.125 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been extensively investigated. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Notably, certain derivatives showed higher efficacy than doxorubicin, a standard chemotherapy drug, suggesting that this compound could serve as a promising lead in cancer therapy .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of protein kinases or other enzymes involved in cell proliferation pathways. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells . Additionally, the compound's ability to disrupt lipid bilayer membranes suggests potential interactions with cellular signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Anticancer Efficacy : A study demonstrated that derivatives of pyrrole compounds showed promising results against human liver and breast cancer cell lines, indicating their potential for further development as anticancer agents .

- Antimicrobial Activity : Research focused on novel pyrrole derivatives revealed their strong antibacterial properties against clinically relevant pathogens, suggesting their utility in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione?

- Methodology : The compound can be synthesized via condensation reactions between pyrrole-2,5-dione derivatives and substituted nitroaromatic precursors. A common approach involves reacting 2-methoxy-4-nitroaniline with maleic anhydride derivatives under acidic or catalytic conditions. Reduction of nitro groups (e.g., using Pd/C with H₂) may follow to stabilize intermediates .

- Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related pyrrole-dione derivatives show planar arrangements of the aromatic and pyrrole moieties, with dihedral angles between substituents (e.g., 78.22° for a methoxyphenyl analog) .

- Supporting Techniques : Complement SC-XRD with FT-IR (to confirm functional groups like C=O at ~1700 cm⁻¹) and NMR (¹³C for nitrophenyl carbon environments).

Q. What safety protocols are critical during handling?

- Guidelines : Refer to GHS classifications for pyrrole-dione analogs, which may exhibit acute oral toxicity (Category 4) and eye irritation (Category 1). Use PPE: nitrile gloves, safety goggles, and fume hoods. Avoid skin contact and inhalation .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional hazardous waste guidelines.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For analogs, electron-withdrawing nitro groups reduce HOMO energy, increasing electrophilicity .

- Applications : Predict regioselectivity in nucleophilic attacks or photochemical behavior. Validate computational results with UV-Vis spectroscopy.

Q. How should researchers address contradictory data in synthesis yields or structural data?

- Troubleshooting :

- Yield Discrepancies : Varying reducing agents (e.g., Zn/HCl vs. Pd/C) or nitro-group positioning (para vs. ortho) can alter reaction efficiency. Compare solvent polarity effects (e.g., DMF vs. ethanol) .

- Structural Variations : Crystallization solvents (e.g., acetone vs. hexane) may influence dihedral angles or packing motifs. Re-examine SC-XRD conditions (temperature, resolution) .

Q. What experimental strategies optimize substituent effects on reactivity?

- Design : Use a factorial design to test substituent permutations (e.g., methoxy vs. halogen at position 2). For example, fluorophenyl analogs exhibit altered π-π stacking in crystal lattices, affecting solubility .

- Analysis : Correlate substituent Hammett constants (σ) with reaction rates (kinetic studies) or spectroscopic shifts (e.g., ¹H NMR deshielding).

Q. How does the compound behave under varying pH or photochemical conditions?

- Methodology :

- pH Stability : Conduct stability assays in buffered solutions (pH 1–13) using HPLC to monitor degradation. Nitro groups may hydrolyze under strong acidic/basic conditions.

- Photoreactivity : Expose to UV-Vis light (e.g., 254 nm) and track changes via UV spectroscopy. Nitroaromatic moieties often undergo photoredox reactions, forming radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.